Product packaging for Steroidogenesis-activator polypeptide(Cat. No.:CAS No. 108563-23-1)

Steroidogenesis-activator polypeptide

Cat. No.: B561450
CAS No.: 108563-23-1
M. Wt: 3213.546
InChI Key: ZVNTZERXNBKDHE-BSXMHZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steroidogenesis-activator polypeptide (SAP) refers to a factor identified in early research on the acute regulation of steroid hormone biosynthesis . Early studies in the 1980s described SAP as an intracellular modulator that could facilitate the conversion of cholesterol to pregnenolone, the first and rate-limiting step in steroid production, within the mitochondria of steroidogenic tissues like the adrenal cortex, ovary, and testis . The quest to identify the protein responsible for the acute regulation of steroidogenesis involved several candidates over the decades, including SAP, sterol carrier protein 2 (SCP2), the translocator protein (TSPO), and the steroidogenic acute regulatory protein (StAR) . Subsequent research revealed that SAP was later identified as a fragment of the larger glucose-regulated protein 78 (GRP78) . GRP78 is primarily known as a key regulator of the unfolded protein response within the endoplasmic reticulum, and its structure does not suggest a primary role in lipid transport . Consequently, research into SAP's role in steroidogenesis significantly waned, and the field has since converged on the conclusion that the steroidogenic acute regulatory protein (StAR) is the indispensable mediator of cholesterol delivery to the inner mitochondrial membrane . This product is presented for research purposes to study the history and evolution of scientific knowledge in the field of steroid biochemistry. It is offered For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C141H226N34O51 B561450 Steroidogenesis-activator polypeptide CAS No. 108563-23-1

Properties

CAS No.

108563-23-1

Molecular Formula

C141H226N34O51

Molecular Weight

3213.546

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C141H226N34O51/c1-15-71(10)110(146)132(216)167-111(70(8)9)134(218)159-85(39-44-98(145)181)138(222)173-53-24-31-94(173)130(214)168-113(73(12)17-3)136(220)169-112(72(11)16-2)135(219)166-93(67-177)129(213)155-80(30-20-23-51-144)119(203)160-86(56-68(4)5)125(209)161-87(58-76-35-37-77(180)38-36-76)116(200)149-63-101(184)152-92(66-176)117(201)148-62-99(182)147-65-102(185)172-52-26-33-96(172)139(223)175-55-27-34-97(175)140(224)174-54-25-32-95(174)131(215)171-114(74(13)178)133(217)150-64-100(183)151-81(40-45-103(186)187)121(205)156-83(42-47-105(190)191)123(207)163-90(61-109(198)199)128(212)170-115(75(14)179)137(221)164-89(60-108(196)197)127(211)157-82(41-46-104(188)189)122(206)154-78(28-18-21-49-142)118(202)153-79(29-19-22-50-143)120(204)162-88(59-107(194)195)126(210)158-84(43-48-106(192)193)124(208)165-91(141(225)226)57-69(6)7/h35-38,68-75,78-97,110-115,176-180H,15-34,39-67,142-144,146H2,1-14H3,(H2,145,181)(H,147,182)(H,148,201)(H,149,200)(H,150,217)(H,151,183)(H,152,184)(H,153,202)(H,154,206)(H,155,213)(H,156,205)(H,157,211)(H,158,210)(H,159,218)(H,160,203)(H,161,209)(H,162,204)(H,163,207)(H,164,221)(H,165,208)(H,166,219)(H,167,216)(H,168,214)(H,169,220)(H,170,212)(H,171,215)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,225,226)/t71-,72-,73-,74+,75+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,110-,111-,112-,113-,114-,115-/m0/s1

InChI Key

ZVNTZERXNBKDHE-BSXMHZOWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Molecular Characterization and Biogenesis of Steroidogenesis Activator Polypeptide

Isolation and Purification from Steroidogenic Tissues

The initial identification and characterization of the steroidogenesis-activator polypeptide were made possible through its successful isolation from specialized steroid-producing tissues in rats. These pioneering studies laid the groundwork for understanding its structure and function.

Rat Adrenocortical Tissue

Early efforts to pinpoint the labile protein factor responsible for activating cholesterol side-chain cleavage led researchers to the rat adrenal cortex. A cytosolic peptide activator was successfully isolated from both normal corticotropin-treated rats and those with corticotropin-secreting pituitary tumors. oup.comnih.gov The isolation protocol involved techniques standard for peptide hormone purification, beginning with tissue extraction in a highly acidic medium to precipitate larger proteins and solubilize smaller peptides. nih.gov This was followed by a series of chromatographic steps, including gel filtration to separate molecules based on size, and reverse-phase high-performance liquid chromatography (HPLC) for finer purification. oup.comnih.gov These methods yielded a peptide with an approximate molecular weight of 2,200 daltons, which demonstrated the ability to stimulate the formation of pregnenolone (B344588), the precursor to all steroid hormones, in adrenal mitochondrial preparations. oup.com

H-540 Rat Leydig Cell Tumor

Further significant progress in understanding SAP came from its purification from the H-540 rat Leydig cell tumor. nih.govoup.com This particular cell line proved to be a richer source of the polypeptide, enabling the isolation of quantities sufficient for detailed structural analysis. oup.com The purification process yielded a polypeptide with chromatographic behavior and biological activity comparable to that isolated from the adrenal cortex. oup.com This breakthrough was instrumental in the subsequent elucidation of its primary structure.

Primary Structure Elucidation and Synthetic Approaches

The determination of the precise amino acid sequence of the this compound was a critical step in its characterization, paving the way for synthetic production and further functional studies.

Determination of Amino Acid Sequence

Through the analysis of the highly purified polypeptide from the H-540 rat Leydig cell tumor, researchers successfully determined its primary structure. The this compound was found to be a triacontapeptide, consisting of 30 amino acid residues. oup.com This analysis revealed a molecular weight of 3215 daltons. oup.com

The determined amino acid sequence is as follows:

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1IsoleucineI
2ValineV
3GlutamineQ
4ProlineP
5IsoleucineI
6IsoleucineI
7SerineS
8LysineK
9LeucineL
10TyrosineY
11GlycineG
12SerineS
13GlycineG
14GlycineG
15ProlineP
16ProlineP
17ProlineP
18ThreonineT
19GlycineG
20Glutamic AcidE
21Glutamic AcidE
22Aspartic AcidD
23ThreonineT
24Aspartic AcidD
25Glutamic AcidE
26LysineK
27LysineK
28Aspartic AcidD
29Glutamic AcidE
30LeucineL

Solid-Phase Peptide Synthesis Methodologies for SAP and Analogs

The elucidation of its amino acid sequence enabled the chemical synthesis of SAP, providing a renewable source for research and confirming the biological activity of the sequenced molecule. The primary method employed for this purpose is solid-phase peptide synthesis (SPPS), specifically utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. oup.com

In this approach, the peptide is assembled sequentially on an insoluble resin support. oup.com For the synthesis of SAP, a 4-(Hydroxymethyl)phenoxymethyl copoly(styrene–1% divinylbenzene) resin has been used as the solid support. oup.com The synthesis proceeds by the stepwise addition of Fmoc-protected amino acids. The Fmoc group, which protects the amino terminus of the amino acid, is removed with a mild base, typically piperidine, allowing for the formation of a peptide bond with the next activated amino acid. oup.com

After the complete 30-amino acid chain is assembled on the resin, the peptide is cleaved from the support. This is commonly achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. oup.comsigmaaldrich.com The crude synthetic peptide is then purified to homogeneity using reverse-phase HPLC, for instance, on a TSK-gel ODS 80TM column. oup.com The resulting synthetic SAP has been shown to be virtually equipotent with the native polypeptide isolated from the H-540 tumor in stimulating cholesterol side-chain cleavage. oup.com

Identity as a Proteolytic Product of Glucose-Regulated Protein 78 (GRP78)

A pivotal discovery in the study of SAP was its identification as a proteolytic product of a larger, well-characterized protein: the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. nih.govtandfonline.com This finding provided crucial insights into the biogenesis of SAP.

Immunoblotting techniques using antibodies raised against portions of the SAP sequence detected a protein with an apparent molecular weight of 82,000 in rat adrenocortical tissue, which was identified as GRP78. nih.govtandfonline.com A striking identity was observed between the amino acid sequence of SAP and the carboxyl-terminal end of GRP78. nih.govtandfonline.comnih.gov Further genomic analysis revealed that a single copy of the SAP coding sequence is located within the last exon of the GRP78 gene in the rat genome. nih.gov

These findings strongly support the hypothesis that SAP is generated through the post-translational processing of a small fraction of the GRP78 protein. nih.gov It is proposed that this proteolytic cleavage is a regulated event specific to steroidogenic tissues. nih.govtandfonline.com While the precise proteases involved in this cleavage have not been definitively identified, this precursor-product relationship firmly places SAP within the broader context of cellular stress responses and protein chaperoning, functions associated with its parent molecule, GRP78. nih.govnih.gov

Evidence for Cleavage from the Carboxyl-Terminal Domain of GRP78

Compelling evidence suggests that the this compound is not synthesized as an independent entity but is instead derived from a larger precursor protein, the 78-kilodalton glucose-regulated protein (GRP78). nih.govtandfonline.com GRP78, also known as BiP (Binding immunoglobulin protein), is a major chaperone protein located in the endoplasmic reticulum (ER) and is involved in protein folding and assembly. nih.gov The hypothesis of a precursor-product relationship between GRP78 and SAP is supported by several lines of research.

Initial studies focusing on the properties of a factor that stimulates cholesterol side-chain cleavage led to the isolation and characterization of SAP. nih.govnih.gov This polypeptide, purified from a rat Leydig cell tumor, was identified as a 30-amino acid residue molecule with a molecular weight of 3215 Daltons. nih.gov Subsequent investigations seeking a precursor for this low molecular weight polypeptide identified a protein with an apparent molecular weight of 82,000 (p82) in rat adrenocortical tissue using immunoblotting techniques with antisera against SAP. nih.gov This p82 protein was determined to be the widely distributed minor heat shock protein, GRP78. nih.gov

The link between GRP78 and SAP was further solidified by the striking similarity in their biochemical attributes. Both proteins share a similar isoelectric point (pI) of 5.2 and an affinity for ATP. nih.govtandfonline.com Most notably, the amino acid sequence of SAP was found to be nearly identical to the carboxyl-terminal end of GRP78. nih.govtandfonline.commdpi.com This high degree of sequence homology is a cornerstone of the evidence supporting the cleavage model.

Implications of GRP78 Parentage for SAP Functionality

The origin of this compound from GRP78 has profound implications for its function in the regulation of steroidogenesis. GRP78 is a crucial molecular chaperone that plays a vital role in maintaining cellular homeostasis, particularly under conditions of cellular stress. nih.gov Its "parentage" of SAP links the cellular stress response system directly to the machinery of steroid hormone production.

The primary role of GRP78 is to assist in the correct folding of proteins within the endoplasmic reticulum and to target misfolded proteins for degradation. nih.gov The fact that a potent activator of steroidogenesis is carved from this essential chaperone suggests a sophisticated regulatory mechanism. It is hypothesized that under specific physiological cues or stress conditions, a fraction of the GRP78 pool is directed towards a pathway that results in its cleavage to produce SAP. mdpi.comnih.gov This would allow for a rapid and localized increase in steroid production in response to specific stimuli without the need for de novo synthesis of a separate signaling molecule.

Proposed Mechanisms of Action and Biological Activity in Steroidogenesis

Influence on Intramitochondrial Cholesterol Substrate Availability

The primary proposed role for SAP was to enhance the availability of cholesterol to the enzymatic machinery located on the inner mitochondrial membrane, thereby accelerating the initial and rate-limiting step of steroidogenesis. unige.ch

The conversion of cholesterol to pregnenolone (B344588) is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1, which resides on the matrix side of the inner mitochondrial membrane. nih.gov The activity of CYP11A1 is entirely dependent on its access to its substrate, cholesterol. wikipedia.org Early research demonstrated that SAP could increase the formation of pregnenolone when added to isolated adrenal mitochondria, suggesting it played a role in overcoming the transport barrier between the outer and inner mitochondrial membranes. bioscientifica.com It was postulated that SAP facilitates the association of cholesterol with CYP11A1, thereby promoting its metabolism into the first steroid hormone, pregnenolone. unige.ch This function is critical for the acute response of steroidogenic cells to trophic hormone stimulation.

The action of SAP on cholesterol metabolism is not isolated but appears to be part of a more complex regulatory system within the mitochondria. Research investigating the effects of various activating factors on isolated adrenal mitochondria revealed a cooperative relationship between SAP and Guanosine Triphosphate (GTP). nih.gov In experimental settings requiring multiple turnovers of the cholesterol transport system, SAP alone exerted minimal influence on steroidogenesis. nih.gov However, when combined with GTP, a significant synergistic stimulation of cholesterol metabolism was observed. nih.gov This finding suggests that GTP may play a crucial role in the mitochondrial processes that are potentiated by SAP to enhance steroid production. The stimulatory effect of GTP was further amplified by a GTP-regenerating system, underscoring the importance of this nucleotide in the activation process. nih.gov

Table 1: Effects of SAP and GTP on Mitochondrial Cholesterol Metabolism
Factor(s)Observed Effect on Cholesterol MetabolismReference
SAP (alone)Little to no stimulation nih.gov
GTP (alone)Stimulation of steroidogenesis nih.gov
SAP + GTPSynergistic stimulation of steroidogenesis nih.gov

Regulation of Steroidogenic Enzyme Gene Expression

While the acute regulation of steroidogenesis involves the rapid mobilization of cholesterol, long-term steroidogenic capacity is maintained through the transcriptional regulation of genes encoding key enzymes.

The expression of steroidogenic enzymes is a hormonally controlled process. Trophic hormones, such as Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing hormone (LH) in the gonads, stimulate the transcription of genes encoding for enzymes like CYP11A1 and its associated redox partners. nih.govwikipedia.org This regulation is mediated by a complex interplay of transcription factors, including Steroidogenic factor 1 (SF-1) and others that respond to intracellular signaling cascades. wikipedia.orgfrontiersin.org While SAP was identified as a key peptide in the acute response, its primary mechanism is not through the direct transcriptional activation of these enzymes. Instead, SAP's role is to ensure that the cholesterol substrate is available for the enzymes whose expression is maintained by these chronic, transcriptional mechanisms.

The gene encoding the Cytochrome P450 side-chain cleavage enzyme (CYP11A1) is a major target of hormonal regulation in steroidogenic tissues. researchgate.net Its expression is induced by the cAMP signaling pathway, which leads to the activation of transcription factors that bind to regulatory elements in the CYP11A1 promoter. frontiersin.orgoup.com The rapid, post-translational nature of SAP's appearance and action is distinct from the slower, transcriptional induction of CYP11A1. nih.gov The function of SAP is to maximize the catalytic potential of the existing CYP11A1 enzyme pool by increasing substrate delivery, thereby providing the rapid increase in steroid synthesis seen in the acute steroidogenic response.

Intracellular Signaling Cascades Associated with SAP Action

Studies using rat adrenocortical cells demonstrated a direct link between this pathway and SAP levels. nih.gov Stimulation with either ACTH or a cAMP analog resulted in a rapid increase in intracellular SAP, detectable in under a minute and reaching maximal levels within 15 minutes. nih.gov This increase was sensitive to cycloheximide (B1669411), confirming that the response requires new protein synthesis, a hallmark of the acute steroidogenic response. nih.gov The dose-response relationship between ACTH concentration and intracellular SAP levels closely mirrored that of corticosterone output, further solidifying SAP's role as a cAMP-dependent mediator of steroid biosynthesis. nih.gov

In addition to the PKA pathway, other signaling cascades, including those involving Protein Kinase C (PKC) and calcium messenger systems, are known to regulate steroidogenesis, often by modulating the expression and activity of the StAR protein. oup.comscispace.commdpi.com These pathways create a complex signaling network that allows for the fine-tuning of steroid hormone production in response to diverse physiological stimuli. The action of SAP is understood to be a downstream consequence of these upstream signaling events, particularly the cAMP/PKA cascade.

Table 2: Key Signaling Pathways in Steroidogenesis Regulation
Signaling PathwayGeneral Role in SteroidogenesisLink to SAP
cAMP/Protein Kinase A (PKA)Primary pathway for trophic hormone stimulation; activates transcription factors and acute regulatory proteins. oup.comStimulates the rapid, cycloheximide-sensitive synthesis of SAP. nih.gov
Protein Kinase C (PKC)Modulates steroidogenesis, can increase transcription of regulatory proteins. oup.comPart of the broader signaling network controlling steroidogenesis.
Calcium (Ca2+) Messenger SystemInvolved in potentiating hormone-stimulated steroidogenesis. scispace.comPart of the broader signaling network controlling steroidogenesis.

Proposed Binding to Specific Receptors on Steroidogenic Cells

The proposed mechanism of action for Steroidogenesis-activator polypeptide does not involve binding to specific cell-surface or nuclear receptors in the manner of traditional hormones. Instead, its hypothesized site of action is intracellular, localized directly at the mitochondria where the initial steps of steroidogenesis occur.

The prevailing hypothesis at the time of its discovery was that SAP, as a small, rapidly synthesized polypeptide, would be transported into the cell's cytoplasm and would then interact directly with components of the mitochondrial membranes. This interaction was thought to facilitate the translocation of cholesterol across the aqueous space between the outer and inner mitochondrial membranes to the P450scc enzyme complex. nih.gov This proposed action is therefore a direct physical or allosteric interaction with the cholesterol transport machinery rather than a receptor-mediated signal transduction event. The specific mitochondrial protein or lipid domain that SAP was thought to bind to was never definitively identified before research focus shifted to other regulatory proteins like StAR and the translocator protein (TSPO). nih.govnih.gov

Table 1: Key Proteins Investigated in Acute Steroidogenesis Regulation

ProteinProposed Function in Steroidogenesis
This compound (SAP) An early candidate for the acute regulator; proposed to be a small peptide that directly facilitates mitochondrial cholesterol transport. Later found to be a fragment of GRP78. nih.govnih.govnih.gov
Steroidogenic Acute Regulatory Protein (StAR) Now considered the essential protein for the rapid transfer of cholesterol into the mitochondria for steroidogenesis. oup.com
Translocator Protein (TSPO) A mitochondrial outer membrane protein, also known as the peripheral-type benzodiazepine receptor (PBR), implicated in cholesterol import into the mitochondria. nih.govnih.gov
Glucose-Regulated Protein 78 (GRP78) An endoplasmic reticulum chaperone protein that is the precursor to SAP. It also plays a role in the proper folding of other key proteins, including StAR. nih.govnih.gov

Downstream Activation of Intracellular Signaling Events

The this compound was not conceptualized as an initiator of intracellular signaling cascades. Rather, its synthesis was proposed to be the result of upstream signaling pathways that are activated by trophic hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal glands and Luteinizing hormone (LH) in the gonads. nih.gov

The primary upstream signaling pathway responsible for stimulating the synthesis of the acute regulatory protein is the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) system. nih.govoup.com The sequence of events is as follows:

A trophic hormone (e.g., LH, ACTH) binds to its specific G-protein coupled receptor on the surface of a steroidogenic cell. oup.comoup.com

This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP, leading to a rapid increase in intracellular cAMP levels. oup.comoup.com

cAMP then binds to and activates PKA. oup.com

Activated PKA phosphorylates a variety of downstream targets, including transcription factors, which ultimately stimulates the de novo synthesis of the key regulatory protein required for acute steroidogenesis—a role for which SAP was a candidate. oup.com

Therefore, the direct "downstream" event following the action of SAP would not be the activation of another kinase or second messenger system, but rather the increased enzymatic activity of P450scc. By facilitating the delivery of its substrate, cholesterol, SAP's proposed function culminates in an accelerated conversion of cholesterol to pregnenolone, thereby increasing the output of all subsequent steroid hormones in the pathway.

Table 2: Overview of the Upstream Signaling Pathway Leading to Activator Protein Synthesis

StepEventKey Molecules Involved
1. Initiation Trophic hormone stimulationAdrenocorticotropic hormone (ACTH), Luteinizing hormone (LH)
2. Receptor Binding Hormone binds to a G-protein coupled receptorLH Receptor, ACTH Receptor (MC2R) mdpi.com
3. Signal Transduction Activation of adenylyl cyclase and cAMP productionG-proteins, Adenylyl cyclase, ATP, cAMP oup.comoup.com
4. Kinase Activation Activation of Protein Kinase AcAMP, Protein Kinase A (PKA) oup.com
5. Effector Synthesis Stimulation of new protein synthesisTranscription factors, Ribosomes
6. Biological Action Increased cholesterol transport to inner mitochondrial membraneSAP (proposed), StAR (confirmed)
7. Final Output Increased conversion of cholesterol to pregnenoloneCholesterol, P450scc, Pregnenolone

Compound and Protein Name Reference

NameType
Adrenocorticotropic hormone (ACTH)Peptide Hormone
ATPNucleotide
CholesterolSterol
cyclic adenosine monophosphate (cAMP)Second Messenger
Cytochrome P450 side-chain cleavage enzyme (P450scc; CYP11A1)Enzyme
Glucose-Regulated Protein 78 (GRP78)Protein
Luteinizing hormone (LH)Peptide Hormone
PregnenoloneSteroid Hormone
Protein Kinase A (PKA)Enzyme
Steroidogenic Acute Regulatory Protein (StAR)Protein
This compound (SAP)Peptide
Translocator Protein (TSPO)Protein

Cellular and Physiological Regulation of Steroidogenesis Activator Polypeptide

Tissue Distribution and Cell-Type Specificity

The expression of Steroidogenesis-Activator Polypeptide is highly localized to tissues actively engaged in steroid synthesis. This specificity ensures that the rapid synthesis of steroid hormones is confined to the appropriate physiological sites.

The adrenal cortex is a primary site of this compound (SAP) expression and function. nih.gov Initial research identified a protein sensitive to cycloheximide (B1669411), an inhibitor of protein synthesis, that was essential for the acute steroidogenic response to Adrenocorticotropic hormone (ACTH). nih.gov This factor, later characterized as SAP, was first isolated from rat adrenocortical tissue. nih.govnih.gov Its presence in the adrenal cortex is critical for the production of glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone), which are vital for regulating metabolism, stress responses, and electrolyte balance. nih.gov The regulation of cholesterol transfer to the inner mitochondrial membrane is a key control point in adrenal steroidogenesis, and SAP plays a significant role in this process. nih.gov

SAP is also prominently found in the gonads, where it regulates the synthesis of sex steroids. nih.gov

Testis Leydig Cells: A polypeptide with biological activity and chromatographic behavior comparable to adrenal SAP was purified from a rat Leydig cell tumor. nih.gov These cells, located in the testes, are the primary source of androgens, such as testosterone (B1683101). The synthesis of these hormones is dependent on Luteinizing Hormone (LH), which stimulates the expression and activity of regulatory factors like SAP. nih.gov Studies in dispersed and purified normal rat Leydig cells have been instrumental in characterizing the role of SAP in testicular steroidogenesis. grantome.com

Ovarian Cells: In the ovary, SAP is involved in the production of estrogens and progestins. nih.gov Research using dispersed rat luteal cells and expressed preovulatory granulosa cells has helped to elucidate the function of SAP in response to gonadotropins. grantome.com The effect of protein synthesis inhibitors on cholesterol side-chain cleavage in the mitochondria of luteinized rat ovaries further supports the presence and importance of a labile regulatory protein like SAP in ovarian steroidogenesis. nih.gov

Hormonal Control of SAP Expression and Activity

The synthesis and function of SAP are under tight hormonal control, primarily through the action of pituitary tropic hormones that signal through cell surface receptors.

Tropic hormones are the principal external signals that initiate the acute steroidogenic response. This rapid synthesis of steroids is dependent on the de novo synthesis of regulatory proteins, including SAP. nih.gov

Adrenocorticotropic hormone (ACTH): In the adrenal cortex, ACTH is the primary stimulator of SAP activity. The binding of ACTH to its receptor initiates a signaling cascade that leads to an increase in the intracellular concentration of SAP, thereby promoting the conversion of cholesterol to pregnenolone (B344588) and subsequent steroid synthesis. nih.govnih.gov

Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG): In the gonads, LH (and hCG, which binds to the same receptor) orchestrates the synthesis of sex steroids. nih.gov The response to these gonadotropins involves time- and concentration-dependent changes in the intracellular levels of SAP in both testicular Leydig cells and ovarian luteal and granulosa cells. grantome.com

The intracellular signaling pathways that mediate the effects of tropic hormones on SAP are complex and involve both cAMP-dependent and independent mechanisms.

cAMP-Dependent Pathway: The classical pathway for tropic hormone action involves the activation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). oup.com SAP has been identified as a cAMP-responsive protein. nih.gov PKA activation is a major driver in stimulating the production of SAP, which in turn activates mitochondrial cholesterol side-chain cleavage. grantome.comoup.com This pathway is considered the primary mechanism for tropic hormone-dependent steroid production. nih.gov

cAMP-Independent Pathways: Growing evidence indicates the involvement of other signaling pathways in regulating steroidogenesis. oup.com For instance, in some cellular contexts, low levels of ACTH can regulate steroidogenesis through a cAMP-independent pathway involving Ras and Cl⁻ channels. oup.com Additionally, signaling cascades involving phospholipase C, the protein kinase C (PKC) family, and calcium messenger systems can also modulate steroid synthesis, though their precise interaction with SAP is an area of ongoing investigation. nih.govoup.com These pathways can act independently or synergistically with the PKA pathway to fine-tune the steroidogenic output of the cell. oup.com

Regulation by Protein Synthesis and Degradation

The rapid and transient nature of the acute steroidogenic response necessitates that the key regulatory proteins are labile, meaning they are quickly synthesized and degraded.

Protein Synthesis: The acute production of steroids in response to hormonal stimuli is highly sensitive to inhibitors of protein synthesis, such as cycloheximide. nih.govnih.gov This sensitivity was a key piece of evidence that pointed to the existence of a rapidly synthesized protein regulator, which was later identified as SAP. nih.govgrantome.com Research suggests that tropic hormones stimulate the translation of the mRNA encoding a precursor protein. grantome.com A proposed model involves the proteolytic generation of the functional SAP from an inactive, larger precursor. grantome.com Studies using immunoblotting have identified a potential precursor protein with a much larger molecular weight (approximately 82,000 Da) in rat adrenocortical tissue, which is suggested to be the glucose-regulated protein 78 (GRP78). tandfonline.com The hypothesis is that SAP, with a molecular weight of about 3215 Da, is cleaved from this larger precursor protein in a regulated manner specific to steroidogenic tissues. nih.govtandfonline.com

Protein Degradation: The rapid decline in steroid synthesis following the removal of a hormonal stimulus implies that SAP has a short half-life. While the precise mechanisms of SAP degradation are not fully elucidated, its labile nature is essential for the tight, temporal control of steroid hormone production. This rapid turnover allows the cell to quickly shut down steroid synthesis when the stimulating hormone is no longer present, preventing overproduction. grantome.com

Cycloheximide Sensitivity and "Labile Protein" Characteristics

A defining characteristic of the acute regulation of steroidogenesis is its dependence on de novo protein synthesis. Early studies demonstrated that the stimulatory effects of trophic hormones on steroid production could be blocked by inhibitors of protein synthesis, such as cycloheximide. nih.gov This observation led to the hypothesis of a rapidly synthesized and degraded regulatory protein, often termed a "labile protein," that is essential for the transport of cholesterol to the inner mitochondrial membrane.

This compound was identified as such a cycloheximide-sensitive factor. nih.gov The term "labile protein" refers to a protein with a very short half-life, meaning it is rapidly turned over within the cell. The sensitivity of SAP's activity to cycloheximide indicates that its cellular pool must be constantly replenished through new synthesis to maintain a steroidogenic response. When protein synthesis is inhibited, the existing SAP is quickly degraded, leading to a cessation of its stimulatory effect on cholesterol metabolism. nih.gov

This rapid turnover is a critical regulatory feature. It allows for a swift "on" and "off" switch for steroidogenesis, enabling the cell to precisely control the duration and magnitude of hormone production in response to external signals. The labile nature of SAP ensures that the steroidogenic response is transient and tightly coupled to the presence of the hormonal stimulus.

Table 1: Characteristics of Labile Proteins in Steroidogenesis

CharacteristicDescriptionImplication for SAP
Rapid Synthesis Production is quickly induced by steroidogenic stimuli (e.g., trophic hormones).Allows for a rapid onset of steroid production.
Short Half-Life The protein is quickly degraded by cellular machinery.Ensures the steroidogenic response is transient and can be rapidly terminated.
Cycloheximide Sensitivity Its function is blocked by inhibitors of protein synthesis.Confirms the requirement for continuous de novo synthesis. nih.gov

Mechanisms of Proteolytic Regulation of SAP Levels

The regulation of SAP levels is intrinsically linked to proteolytic processes, which involve both its formation from a precursor protein and its subsequent degradation.

Research has proposed that the 3.2 kDa this compound is not directly encoded by a small gene but is instead a cleavage product of a larger precursor protein. tandfonline.com Evidence suggests that this precursor is the 78 kDa Glucose-Regulated Protein (GRP78), a resident protein of the endoplasmic reticulum and a member of the heat shock protein 70 family. tandfonline.com The amino acid sequence of SAP shows near identity to the carboxyl-terminal end of GRP78. tandfonline.com This indicates that a specific, regulated proteolytic cleavage event is required to release the active SAP from GRP78. tandfonline.com This processing would be a key step in controlling the availability of SAP.

The degradation of SAP, which contributes to its labile nature, is likely mediated by the cell's primary machinery for protein turnover. The ubiquitin-proteasome system is a major pathway for the degradation of most intracellular proteins. nih.gov In this system, proteins targeted for destruction are tagged with chains of a small protein called ubiquitin. This polyubiquitin (B1169507) tag is then recognized by the proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. While direct ubiquitination of SAP has not been extensively detailed, the rapid turnover characteristic of labile proteins is a hallmark of proteasomal degradation. nih.gov The degradation of GRP78, the proposed precursor, and other regulatory proteins in steroidogenesis is also subject to control by the ubiquitin-proteasome pathway.

Table 2: Proposed Proteolytic Regulation of this compound

Regulatory StepProposed MechanismKey MoleculesSignificance
Formation Proteolytic cleavage from a larger precursor protein. tandfonline.comGRP78 (precursor), specific proteases (unidentified).Releases the active SAP, providing a critical control point for its availability.
Degradation Likely degradation via the ubiquitin-proteasome pathway. nih.govUbiquitin, Proteasome.Contributes to the short half-life and "labile" nature of SAP, allowing for rapid termination of the steroidogenic signal.

Interrelationships with Other Steroidogenic Regulatory Factors

Comparative Analysis with Steroidogenic Acute Regulatory Protein (StAR)

The most critical comparison for understanding SAP's function is with the Steroidogenic Acute Regulatory Protein (StAR). For years, both proteins were candidates for the primary regulator of the rate-limiting step in steroidogenesis.

The journey to identify the acute regulator of steroid production was a central focus of endocrine research for decades. It was established that the true rate-limiting step in steroidogenesis is not the enzymatic conversion of cholesterol to pregnenolone (B344588) by the P450scc enzyme, but rather the delivery of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM) where the enzyme resides oup.comnih.govbioscientifica.com. Scientists knew that this transport process required the rapid synthesis of a new protein in response to hormonal stimulation nih.govresearchgate.net.

In this context, several candidates were proposed, including Steroidogenesis-Activator Polypeptide (SAP) and the Steroidogenic Acute Regulatory Protein (StAR) nih.gov. SAP was first isolated and proposed as the key regulator in the early 1980s nih.gov. However, the discovery and characterization of StAR in the mid-1990s shifted the paradigm significantly bioscientifica.comwikipedia.org. The identification of mutations in the StAR gene as the cause of congenital lipoid adrenal hyperplasia (lipoid CAH), a severe disorder characterized by a near-complete inability to synthesize steroids, provided powerful genetic evidence for StAR's indispensable role wikipedia.orgnih.gov. This finding solidified StAR as the primary and essential mediator of acute steroidogenesis, while the precise role of SAP became a subject of further investigation.

While StAR is now recognized as the primary mediator of the acute, hormone-stimulated transfer of cholesterol into the mitochondria, the mechanism is not entirely exclusive bioscientifica.comwikipedia.org. The existence of minor levels of StAR-independent steroidogenesis suggests that other factors can facilitate this process, albeit less efficiently wikipedia.org.

StAR is believed to function at the outer mitochondrial membrane, facilitating the movement of cholesterol across the intermembrane space to the inner membrane wikipedia.orgbiorxiv.org. Its action is transient; once it enters the mitochondria, its function ceases wikipedia.org. SAP, on the other hand, is thought to have a different or perhaps complementary role. Some evidence suggests that while StAR handles the bulk, acute transport, SAP might be involved in sustaining basal steroidogenesis or facilitating cholesterol movement in conjunction with other proteins. The production of SAP is linked to the chaperone protein GRP78, which also interacts with StAR, suggesting a potential intersection in their pathways nih.gov.

Table 1: Comparative Features of StAR and SAP

Feature Steroidogenic Acute Regulatory Protein (StAR) This compound (SAP)
Primary Function Mediates acute, hormone-stimulated cholesterol transport to the IMM. wikipedia.orgnih.gov Proposed to activate or facilitate cholesterol transport.
Genetic Evidence Mutations cause congenital lipoid adrenal hyperplasia (lipoid CAH). wikipedia.orgnih.gov No single-gene disorder definitively linked.
Mechanism Acts at the OMM to facilitate cholesterol transfer across the intermembrane space. wikipedia.orgbiorxiv.org Mechanism is less defined, potentially complementary.
Regulation Rapidly synthesized in response to trophic hormones. nih.govresearchgate.net Production is associated with GRP78. nih.gov
Status Considered the essential and primary acute regulator. wikipedia.org Role is considered secondary or complementary. nih.gov

Functional Linkages with Glucose-Regulated Protein 78 (GRP78) Beyond SAP Biogenesis

The Glucose-Regulated Protein 78 (GRP78), also known as BiP, is a key molecular chaperone primarily located in the endoplasmic reticulum (ER). Its connection to steroidogenesis extends beyond its role in the production of SAP, influencing the cellular environment through its chaperone activities and its central role in the unfolded protein response (UPR).

When the ER's protein-folding capacity is overwhelmed by an accumulation of unfolded or misfolded proteins, a state known as ER stress occurs wikipedia.orgnih.govyoutube.com. This triggers a sophisticated signaling network called the Unfolded Protein Response (UPR) wikipedia.orgnih.govyoutube.com. GRP78 is a central sensor and regulator of the UPR. Under normal conditions, GRP78 binds to and keeps three key ER stress sensors—IRE1, PERK, and ATF6—in an inactive state wikipedia.orgnih.gov.

During ER stress, GRP78 releases these sensors to bind to the excess misfolded proteins, thereby activating the UPR pathways wikipedia.orgnih.gov. The UPR's initial goal is to restore homeostasis by temporarily halting protein synthesis, increasing the production of chaperones like GRP78, and enhancing the degradation of misfolded proteins wikipedia.orgnih.gov. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic (cell death) signal wikipedia.orgnih.gov. This shift can disable physiological processes, including steroidogenesis nih.gov. Therefore, GRP78's role as a pivot in the UPR means it indirectly influences steroidogenesis by maintaining cellular homeostasis; if the cell's protein-folding machinery fails and severe ER stress ensues, the entire steroidogenic process can be shut down nih.gov.

Differentiation from Other Historically Proposed Cholesterol Transport Mediators

The search for the primary regulator of mitochondrial cholesterol transport led to the investigation of several molecules before StAR was definitively identified. These historical candidates are now understood to have different or non-primary roles in this specific process.

Peripheral-Type Benzodiazepine Receptor (PBR/TSPO): Now known as the Translocator Protein (TSPO), this outer mitochondrial membrane protein was long considered a key player in cholesterol transport oup.comnih.gov. While it does bind cholesterol and is involved in mitochondrial function, subsequent studies, including the development of knockout animal models, have challenged its essential role in the acute, hormone-regulated step of steroidogenesis nih.gov.

Sterol Carrier Protein 2 (SCP2): SCP2 is a non-specific lipid transfer protein involved in the intracellular trafficking of various lipids, including cholesterol nih.govnih.govmdpi.comnih.gov. While it was shown to enhance cholesterol transport to mitochondria and increase pregnenolone production in some experimental systems, it is not considered the acute, cycloheximide-sensitive regulator that StAR is nih.govmdpi.com. Its role is likely more general and constitutive.

Endozepine: This peptide, also known as Diazepam Binding Inhibitor (DBI), was shown to stimulate pregnenolone formation in isolated mitochondria oup.comnih.govnih.gov. It was proposed to act via PBR/TSPO oup.com. However, like PBR/TSPO, it is not considered the primary, indispensable factor for acute steroidogenesis.

Endogenous Digitalis-Like Factors (EDLFs): This group of steroid compounds, also called cardiotonic steroids, includes molecules like ouabain and marinobufagenin nih.govresearchgate.netportlandpress.commdpi.com. While they are involved in regulating ion transport and have broad physiological effects, they are not recognized as direct mediators of cholesterol transport into the mitochondria for steroid synthesis researchgate.netresearchgate.net.

The eventual elucidation of StAR's critical function, largely through genetic studies of lipoid CAH, provided the clarity that distinguished it from these other proposed mediators.

Sterol Carrier Protein 2 (SCP2)

Sterol Carrier Protein 2 (SCP2), also known as non-specific lipid-transfer protein, is a 13.2 kDa protein that has been extensively studied for its role in intracellular lipid transport and metabolism. cornell.edunih.govnih.gov It is considered a candidate for facilitating the intracellular movement of cholesterol, a crucial step in steroid hormone synthesis. cornell.edunih.gov

Function in Steroidogenesis: SCP2 enhances the transfer of cholesterol between vesicles and isolated mitochondria and stimulates the synthesis of pregnenolone in mitochondria. cornell.edunih.gov Its abundance in steroidogenic glands and the upregulation of its gene expression by tropic hormones that stimulate steroidogenesis support its role in this process. cornell.edunih.govsemanticscholar.org When anti-SCP2 antibodies are introduced into cells, a reduction in steroid secretion is observed, further highlighting its importance. cornell.edunih.gov In rat adrenal cells, SCP2 was shown to increase the transport of radiolabeled cholesterol from lipid droplets to mitochondria, leading to a significant rise in pregnenolone production. semanticscholar.org

Translocator Protein (TSPO, formerly Peripheral Benzodiazepine Receptor)

The Translocator Protein (TSPO) is an 18-kDa transmembrane protein located on the outer mitochondrial membrane. nih.govmdpi.comnih.gov It was first identified as the peripheral benzodiazepine receptor (PBR) due to its high affinity for benzodiazepines in peripheral tissues. nih.govmdpi.com For a long time, TSPO was considered an indispensable component of mitochondrial cholesterol import, essential for steroid hormone production. nih.govnih.gov

Historical and Current View of its Role in Steroidogenesis: TSPO's strategic location on the outer mitochondrial membrane and its ability to bind cholesterol positioned it as a prime candidate for regulating cholesterol influx into the mitochondria. pnas.orgnih.gov Numerous studies using TSPO-binding ligands showed stimulation of steroidogenesis in various cell models. bmbreports.org A model was even proposed where the Steroidogenic Acute Regulatory Protein (StAR) would act as the "initiator" of cholesterol transport and TSPO would function as the "gate" for cholesterol's entry into the mitochondria. nih.gov

However, this long-held view has been challenged by recent research. Studies using global and cell-specific TSPO knockout mice demonstrated that the absence of TSPO did not significantly impact viability, fertility, or the baseline production of steroid hormones. nih.govnih.govfrontiersin.org This has led to a major reappraisal of TSPO's role, with current evidence suggesting that it is not essential for steroidogenesis, forcing a re-examination of decades of research. nih.govnih.govfrontiersin.org While the exact function of TSPO is still under investigation, its direct and essential role in the acute regulation of steroid hormone synthesis is now a subject of significant debate. unipi.it

Research Findings on Steroidogenic Regulatory Factors

FactorInteracting Partner(s)Key FindingConclusion
This compound (SAP) GTPSAP and GTP exhibit a synergistic effect in stimulating cholesterol side-chain cleavage in isolated adrenal mitochondria. nih.govSAP's activity is enhanced by the presence of GTP, suggesting a cooperative mechanism in cholesterol metabolism.
Sterol Carrier Protein 2 (SCP2) SAP/GTPThe stimulatory effect of SCP2 on steroidogenesis is additive to the effects of SAP and GTP. nih.govSCP2 likely functions through a mechanism independent of the SAP/GTP pathway.
Translocator Protein (TSPO) StAR (proposed)A proposed model suggested functional cooperation between StAR and TSPO for mitochondrial cholesterol transport. nih.govThis model is now under scrutiny due to recent findings from TSPO knockout studies.
Translocator Protein (TSPO) N/AGlobal and conditional knockout of the Tspo gene in mice did not significantly affect steroid hormone production. nih.govnih.govfrontiersin.orgTSPO may not be an indispensable component for the process of steroidogenesis as previously thought.

Advanced Research Methodologies in Steroidogenesis Activator Polypeptide Studies

Peptide Synthesis and Modification for Structure-Activity Relationship Studies

A cornerstone of SAP research involves the chemical synthesis of the polypeptide and its analogs to perform structure-activity relationship (SAR) studies. The primary goal of SAR is to identify the specific amino acid residues and structural motifs within the peptide that are essential for its biological activity.

Following the initial isolation and purification of native SAP from sources like the rat H-540 Leydig cell tumor, the 30-amino acid sequence of the polypeptide was determined. nih.gov This allowed for the creation of a synthetic version of SAP. Research confirmed that this synthetic construct was virtually as potent as the native, tumor-derived SAP in biological assays, validating its use in further studies. nih.gov

The general process for SAR studies involves systematically modifying the peptide's primary structure. nih.gov This can include:

Alanine (B10760859) Scanning: Replacing individual amino acids with alanine to determine their contribution to the peptide's function.

Truncation Analysis: Synthesizing shorter versions of the peptide from either the N- or C-terminus to identify the minimal sequence required for activity.

Amino Acid Substitution: Replacing specific residues with other natural or unnatural amino acids to probe the importance of properties like charge, hydrophobicity, or size at a particular position. nih.gov

By synthesizing these modified peptides and testing their activity in the biochemical assays described below, researchers can map the functional domains of SAP responsible for receptor binding and the activation of cholesterol transport.

In Vitro Biochemical Assays for Steroidogenic Activity and Cholesterol Transport

To quantitatively measure the biological effect of SAP, researchers employ highly specific in vitro biochemical assays. These tests are designed to measure key steps in the steroidogenic pathway, particularly the transport of cholesterol into the mitochondria and its subsequent conversion into the first steroid product.

This assay is a fundamental tool for directly assessing the activity of factors that regulate the rate-limiting step of steroidogenesis. nih.govnih.gov The process involves isolating mitochondria from steroidogenic tissues, such as the adrenal cortex. nih.govnih.gov These isolated organelles contain the complete cholesterol side-chain cleavage enzyme system, which includes cytochrome P450scc (CYP11A1), located on the matrix side of the inner mitochondrial membrane. oup.comwikipedia.org

The assay measures the conversion of cholesterol into pregnenolone (B344588). nih.gov Studies have demonstrated that the addition of purified or synthetic SAP to these isolated mitochondria significantly stimulates this conversion. nih.govnih.gov This provides direct evidence that SAP's mechanism of action involves facilitating the translocation of cholesterol from the outer to the inner mitochondrial membrane, making it accessible to the P450scc enzyme. nih.gov Some studies have also shown that SAP can act synergistically with other factors like GTP to enhance this process. nih.gov

Table 1: Overview of Isolated Mitochondrial Cholesterol Side-Chain Cleavage Assay

Component Description Purpose
Isolated Mitochondria Mitochondria purified from steroidogenic tissues (e.g., adrenal cortex). nih.gov Provides the complete enzymatic machinery (P450scc, ferredoxin, ferredoxin reductase) for cholesterol conversion. oup.com
Cholesterol The substrate for the reaction, often supplied exogenously. nih.govnih.gov To serve as the precursor molecule for steroidogenesis.
SAP (Test Substance) Purified native or synthetic Steroidogenesis-Activator Polypeptide. nih.gov To test its ability to stimulate the rate-limiting step of steroid production.
Cofactors Such as a GTP regenerating system or other carrier proteins. nih.gov To investigate synergistic or necessary components for SAP activity.
Incubation Components are mixed and incubated under controlled conditions (temperature, time). To allow the enzymatic reaction to proceed.

| Measurement | Quantification of pregnenolone produced, typically using radioimmunoassay (RIA) or chromatography. | To determine the level of steroidogenic activity stimulated by SAP. |

While mitochondrial assays are crucial for pinpointing the mechanism of action, whole-cell assays are used to confirm that SAP's activity translates to an increase in the output of steroid hormones in a more complete biological system. epa.gov In these experiments, intact steroidogenic cells are grown in culture and treated with SAP or with hormonal stimuli known to increase intracellular SAP levels.

Cellular Models for Investigating SAP Regulation and Effects

The study of SAP requires appropriate cellular models that are capable of steroid production and are responsive to regulatory signals. Researchers utilize both primary cell cultures and established cell lines, each offering distinct advantages.

Primary cells are isolated directly from animal tissues and placed into culture. For SAP research, common sources include Leydig cells from the testes and adrenocortical cells from the adrenal glands. nih.govjst.go.jpnih.gov These cells are considered the "gold standard" for in vitro studies as they most closely represent the physiology of cells in a living organism. mdpi.com

Primary cultures of human adrenal cells have been instrumental in studying the factors that regulate steroidogenesis. jst.go.jpmdpi.com Similarly, primary Leydig cells are used to investigate testosterone (B1683101) production. nih.gov The use of these cells allows researchers to study the regulation of SAP expression and its steroidogenic effects in a non-cancerous, physiologically relevant context. However, primary cells are often difficult to obtain, have a limited lifespan in culture, and can exhibit variability between preparations. mdpi.com

To overcome the limitations of primary cultures, researchers often turn to immortalized steroidogenic cell lines. A critically important model in the history of SAP research is the H-540 rat Leydig cell tumor line. nih.govnih.gov These cells were the source from which SAP was first purified in sufficient quantities for sequencing. nih.gov The H-540 cell line maintains its steroidogenic capacity in culture and has been a valuable and reproducible tool for studying factors that stimulate steroidogenesis. nih.gov

Other cell lines, such as the MA-10 mouse Leydig tumor cell line and the NCI-H295R human adrenocortical carcinoma cell line, are also widely used in steroidogenesis research and serve as models to investigate the function of regulatory proteins like the Steroidogenic Acute Regulatory (StAR) protein, whose function is conceptually similar to that proposed for SAP. epa.govmdpi.complos.org

Table 2: Comparison of Cellular Models for SAP Research

Model Type Examples Advantages Disadvantages
Primary Cultures Rat Leydig Cells, Human Adrenocortical Cells jst.go.jpnih.gov High physiological relevance; reflect in vivo cell responses. mdpi.com Limited lifespan; difficult to obtain; high variability. mdpi.com

| Established Tumor Cell Lines | H-540 Leydig Cell Tumor, MA-10 Leydig Cells nih.govplos.org | Unlimited proliferation; high reproducibility; easier to culture and manipulate. | May have genetic and phenotypic differences from normal cells. |

Molecular and Immunological Techniques for Detection and Quantification

The detection and quantification of this compound (SAP) have been approached using specialized molecular and immunological techniques. These methods are crucial for understanding its expression, localization, and the identity of its potential precursor molecules within steroidogenic tissues.

Immunoblotting and Development of Specific Antisera

A significant advancement in the study of SAP was the development of specific antibodies to detect its presence. Given the small size of the mature SAP (a 30-amino acid polypeptide with a molecular weight of 3215 daltons), a direct immunological detection is challenging. nih.gov Research efforts have therefore focused on generating antibodies against synthetic portions of the SAP sequence to identify both the polypeptide and its putative precursor. tandfonline.com

Two distinct polyclonal antisera have been developed by immunizing rabbits with synthetic peptides corresponding to different regions of the SAP molecule. These antisera have been instrumental in immunoblotting (Western blot) experiments to probe for SAP-related proteins in tissue extracts, particularly from the rat adrenal cortex. tandfonline.com Using these antisera, a single protein with an apparent molecular weight of approximately 82,000 daltons (p82) was consistently detected in rat adrenocortical tissue. tandfonline.com This finding suggested that the low-molecular-weight SAP is likely derived from a much larger precursor protein. Further characterization of p82, based on its biochemical properties such as isoelectric point (pI 5.2) and affinity for ATP, led to the hypothesis that it is the glucose-regulated protein 78 (GRP78), a minor heat shock protein. tandfonline.com The amino acid sequence of SAP shows near identity to the carboxyl-terminal end of GRP78, supporting the theory that SAP is generated via proteolytic cleavage from this precursor. tandfonline.com

Antiserum Target Immunogen Detected Protein Tissue Source Proposed Identity of Detected Protein
SAP N-TerminusSynthetic Peptide of SAPp82 (approx. 82 kDa)Rat Adrenocortical TissueGlucose-Regulated Protein 78 (GRP78)
SAP C-TerminusSynthetic Peptide of SAPp82 (approx. 82 kDa)Rat Adrenocortical TissueGlucose-Regulated Protein 78 (GRP78)

This table summarizes the use of specific antisera in immunoblotting to detect the putative precursor of this compound.

Gene Expression Analysis Related to SAP and Steroidogenesis

Direct gene expression analysis of the 30-amino acid SAP is not feasible as it is considered a cleavage product rather than a primary translation product. Consequently, research into the genetic regulation of SAP focuses on its proposed precursor, GRP78. The expression of the GRP78 gene in steroidogenic tissues is, therefore, a key area of investigation. Standard molecular biology techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis are employed to measure the mRNA levels of GRP78 and other genes involved in the steroidogenic pathway. spandidos-publications.com

Studies on steroidogenic cells, such as the MA-10 Leydig cell line, utilize these methods to understand how various stimuli affect the expression of genes crucial for steroid hormone production. mdpi.com For instance, the expression of genes like the Steroidogenic Acute Regulatory Protein (StAR), which is fundamentally involved in cholesterol transport, is often analyzed alongside potential regulatory factors. spandidos-publications.comjneurosci.org While studies focusing exclusively on the regulation of GRP78 in the context of SAP production are limited, the established methodologies allow for such investigations. For example, researchers can treat steroidogenic cells with trophic hormones (like LH or ACTH) and inhibitors to observe corresponding changes in GRP78 mRNA levels, which would provide evidence for its role as the SAP precursor.

Gene Target Technique Sample Type Objective of Analysis
GRP78 (putative SAP precursor)RT-qPCRSteroidogenic Cell Lines (e.g., MA-10), Adrenal/Gonadal TissueTo quantify changes in gene expression in response to hormonal stimuli or inhibitors.
StARRT-qPCR, MicroarraySteroidogenic Cell Lines, Adrenal/Gonadal TissueTo correlate the expression of the putative SAP precursor with known key steroidogenic genes.
CYP11A1 (P450scc)RT-qPCR, MicroarraySteroidogenic Cell Lines, Adrenal/Gonadal TissueTo assess the overall steroidogenic activity of the tissue/cells in relation to GRP78 expression.

This table outlines common gene expression analysis techniques and their application in studying the genetic regulation of the putative precursor of this compound and related steroidogenic genes.

Biophysical Approaches for Conformational Studies of Synthetic SAP

Understanding the three-dimensional structure of the this compound is critical to elucidating its mechanism of action. The original isolation and sequencing of SAP from a rat Leydig cell tumor was followed by the creation of a synthetic version of the 30-residue polypeptide. nih.gov This synthetic construct was shown to be virtually equipotent with the native SAP in activating cholesterol side-chain cleavage, which strongly implies that the synthetic version correctly adopts the biologically active conformation. nih.gov

While specific studies detailing the comprehensive biophysical characterization of synthetic SAP are not extensively reported in the literature, a standard array of biophysical techniques would be employed to analyze its structure. These methods are essential for determining the secondary and tertiary structure of the peptide and how it might interact with mitochondrial membranes or other proteins to facilitate cholesterol transport.

Circular Dichroism (CD) Spectroscopy would be a primary tool to assess the secondary structure of synthetic SAP in various environments (e.g., in aqueous buffer, in the presence of lipid micelles to mimic a membrane environment). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation, revealing the presence of α-helices, β-sheets, or random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy could provide a high-resolution, three-dimensional structure of SAP in solution. 2D-NMR experiments like COSY and NOESY can reveal through-bond and through-space correlations between atoms, allowing for a detailed reconstruction of the peptide's fold and its dynamic properties.

Biophysical Technique Information Provided Relevance to SAP Function
Circular Dichroism (CD)Secondary structure content (α-helix, β-sheet, random coil).Understanding how SAP folds, and whether its conformation changes upon interaction with membranes.
Nuclear Magnetic Resonance (NMR)High-resolution 3D structure in solution, dynamics, and interaction surfaces.Defining the precise shape of SAP and identifying residues involved in binding to its target(s).
X-ray CrystallographyHigh-resolution 3D structure in a solid state.Providing a static, atomic-level snapshot of the peptide's most stable conformation.
Fourier-Transform Infrared (FTIR) SpectroscopySecondary structure and hydrogen bonding patterns.Complementing CD data and providing information on peptide-lipid interactions.

This table describes the principal biophysical methods applicable to the conformational study of synthetic this compound and the type of structural information each can provide.

Theoretical Models and Future Research Trajectories

Refined Models of Intramitochondrial Cholesterol Movement and Steroidogenesis

The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone (B344588) by the cytochrome P450scc enzyme (CYP11A1) located on the inner mitochondrial membrane. researchgate.netnih.gov A critical and rate-limiting step in this entire process is the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane where the enzyme resides. researchgate.netnih.gov While the Steroidogenic Acute Regulatory protein (StAR) is widely recognized as the primary protein responsible for mediating this acute cholesterol transfer, other factors have been proposed to modulate or participate in this crucial step. nih.govnih.govmdpi.com

Steroidogenesis-activator polypeptide (SAP) is one such factor. Early research identified SAP as a potential regulator acting at the level of cholesterol translocation to the inner mitochondrial membrane. nih.gov Investigations using isolated adrenal mitochondria demonstrated that while SAP alone had minimal effect, it acted synergistically with Guanosine Triphosphate (GTP) to significantly stimulate cholesterol metabolism. nih.gov This suggests a model where SAP is not a standalone transporter but rather a potentiator or a component of a larger regulatory complex. This effect was observed to be specific, as unrelated peptides did not produce the same stimulation. nih.gov

More recent and refined models of intracellular cholesterol trafficking also acknowledge the contribution of other protein families, such as SNARE proteins, in moving cholesterol from cytoplasmic lipid droplets to the mitochondria, ensuring a continuous supply for steroidogenesis. nih.govnih.gov Therefore, a comprehensive model of intramitochondrial cholesterol movement must account for the primary role of StAR, the potential synergistic and modulatory actions of factors like SAP and GTP, and the upstream pathways that deliver cholesterol to the outer mitochondrial membrane. The relatively small effects of SAP observed in some in-vitro systems may indicate that isolation of mitochondria disrupts important structural features or removes other cellular components necessary for the full expression of its activity. nih.gov

Re-evaluation of SAP's Precise and Context-Dependent Contribution in the Steroidogenic Cascade

The understanding of SAP's role was fundamentally altered by the discovery that this small polypeptide (approximately 3.2 kDa) is not a gene product itself but is instead a cleavage product of the much larger 78 kDa glucose-regulated protein (GRP78), a major endoplasmic reticulum (ER) chaperone protein. nih.govnih.gov The amino acid sequences of SAP and the C-terminal region of GRP78 were found to be nearly identical. nih.gov This finding necessitates a re-evaluation of SAP's contribution, framing it as a potentially regulated proteolytic fragment whose availability and function are intrinsically linked to the expression and processing of GRP78. nih.gov

This precursor-product relationship provides a new layer of context. GRP78 itself is integral to steroidogenesis, not just as the source of SAP, but also by ensuring the proper folding of key proteins like StAR and potentially regulating the stability of receptors like the Luteinizing Hormone Receptor (LHR). nih.gov It is proposed that the proteolytic cleavage of GRP78 to release SAP is a regulated event that is characteristic of steroidogenic tissues. nih.gov

The context-dependent nature of SAP's action is supported by findings that its stimulatory effects are more pronounced in mitochondria from a "resting" state compared to those already activated. nih.gov This suggests SAP may play a more significant role in initiating or amplifying a response under basal or low-stimulation conditions. Its synergistic relationship with GTP further underscores that its contribution is not isolated but part of a cooperative mechanism. nih.gov Therefore, the precise contribution of SAP must be considered within the broader cellular context of GRP78 expression, cellular stress levels, and the presence of co-factors like GTP.

Exploration of GRP78-Derived Peptides in Broader Cellular Regulatory Networks

The discovery that SAP originates from GRP78 opens up the possibility that other GRP78-derived peptides may exist and that these peptides could have functions extending far beyond steroidogenesis. GRP78 is a master regulator of the unfolded protein response (UPR), a critical cellular stress response pathway. nih.govnih.gov While predominantly located in the ER, GRP78 can be translocated to other cellular locations, most notably the cell surface, where it takes on novel functions as a receptor. researchgate.netwjgnet.comresearchgate.net

As a cell surface receptor, GRP78 interacts with a wide array of ligands and proteins to regulate key cellular signaling pathways, including those involved in proliferation (PI3K/AKT) and stress response (MAPK/ERK). nih.govwjgnet.comnih.gov It is involved in processes as diverse as cell migration, apoptosis, immunity, and even viral entry into host cells. nih.govnih.gov This functional versatility at the cell surface provides a strong theoretical framework for exploring the roles of GRP78-derived peptides in these broader regulatory networks. It is plausible that proteolytic cleavage of cell-surface GRP78 could release peptides that act as signaling molecules in a paracrine or autocrine fashion, influencing the behavior of surrounding cells. The functions of GRP78 in organ homeostasis, cancer progression, and neurological disorders suggest that its fragments could be implicated in a wide range of physiological and pathological states. nih.govresearchgate.net

Integration of SAP into Comprehensive Systems Biology Approaches to Steroidogenesis Regulation

Systems biology aims to understand complex biological processes by integrating multiple layers of data into computational and mathematical models. Current systems biology models of steroidogenesis, often utilizing the human H295R cell line, have been valuable for predicting the biochemical output of the steroid pathway and the effects of endocrine-disrupting chemicals. nih.govresearchgate.netresearchgate.netacs.org These models typically focus on the network of enzymatic reactions, transport processes, and the flux of metabolites through the pathway. nih.govresearchgate.net

However, a truly comprehensive systems biology approach to steroidogenesis regulation must evolve to incorporate more nuanced regulatory mechanisms. A future model should integrate:

The GRP78/SAP Axis: The model should include the expression of the HSPA5 gene (encoding GRP78), its induction under cellular stress (a known factor in steroidogenic cells), and the proteolytic cleavage event that generates SAP.

Multi-factorial Cholesterol Transport: The model for the rate-limiting step should move beyond a single parameter for cholesterol transport. It should be represented as a multi-component system that includes the activity of StAR, its post-translational modifications, and the modulatory inputs from factors like SAP and GTP.

Cross-compartment Communication: The model must link events in the endoplasmic reticulum (GRP78 expression and protein folding) with events at the mitochondria (cholesterol transport and steroid synthesis), reflecting the true cellular geography of these processes. nih.gov

By integrating these detailed molecular events, systems biology models can become more predictive and provide a deeper, more mechanistic understanding of how steroidogenesis is finely tuned. This will allow for more accurate simulations of both normal physiological regulation and the perturbations that occur in disease states.

Compound and Protein Reference Table

NameTypeFunction/Role
This compound (SAP) PolypeptideProposed to synergize with GTP to stimulate intramitochondrial cholesterol transport. A cleavage product of GRP78. nih.govnih.gov
Glucose-regulated protein 78 (GRP78) Chaperone ProteinMaster regulator of the Unfolded Protein Response; precursor to SAP; involved in folding of steroidogenic proteins. nih.govnih.govnih.gov
Steroidogenic Acute Regulatory protein (StAR) Transport ProteinMediates the rate-limiting step of cholesterol transport from the outer to the inner mitochondrial membrane. researchgate.netnih.gov
Cholesterol Sterol LipidPrecursor for the synthesis of all steroid hormones. nih.govnih.gov
Pregnenolone Progestogen SteroidThe first steroid produced from cholesterol; a precursor to all other steroid hormones. researchgate.netnih.gov
Guanosine Triphosphate (GTP) Purine NucleotideActs synergistically with SAP to stimulate steroidogenesis in isolated mitochondria. nih.gov
Cytochrome P450scc (CYP11A1) EnzymeLocated in the inner mitochondrial membrane; converts cholesterol to pregnenolone. researchgate.netnih.gov
Luteinizing Hormone Receptor (LHR) Receptor ProteinA G-protein coupled receptor that, upon hormone binding, initiates the steroidogenic cascade in gonadal cells. nih.gov
SNARE proteins Protein FamilyImplicated in the trafficking of cholesterol from lipid droplets to the mitochondria. nih.govnih.gov

Q & A

Q. What bioinformatics tools are optimal for predicting SAP’s evolutionary conservation and functional domains?

  • Methodological Answer : Use BLAST for cross-species homology analysis and PredictProtein for domain prediction (e.g., cholesterol-binding motifs) . Molecular phylogeny tools (e.g., MEGA) reconstruct SAP’s evolutionary trajectory, comparing it to GRP78 in vertebrates .

Q. How can SAP research findings be integrated into broader frameworks of steroidogenic regulation?

  • Methodological Answer : Conduct systematic reviews using frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to synthesize evidence across in vitro, in vivo, and clinical studies . Meta-analyses of SAP expression levels in endocrine disorders (e.g., adrenal insufficiency) highlight translational relevance .

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